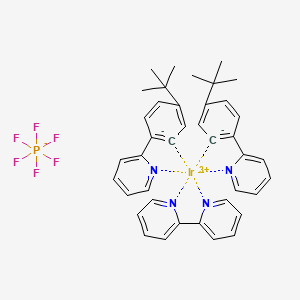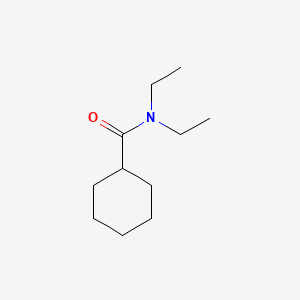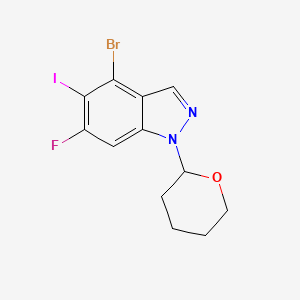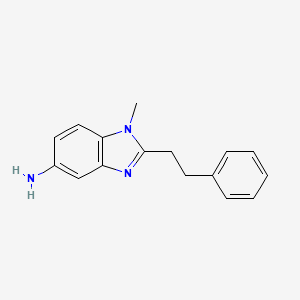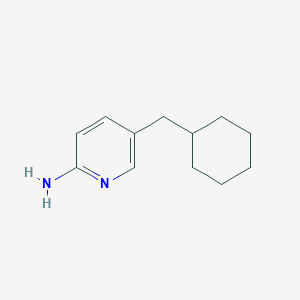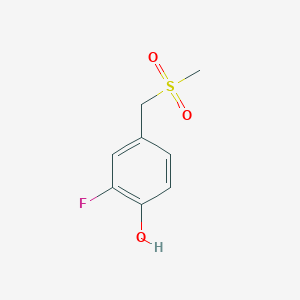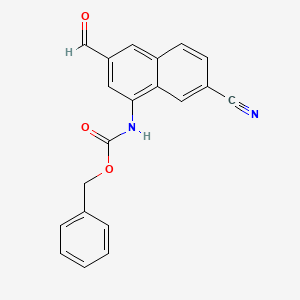
Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate is a chemical compound known for its unique structure and properties. It belongs to the class of carbamates, which are widely used in organic synthesis and various industrial applications. This compound features a benzyl group attached to a naphthalene ring, which is further substituted with cyano and formyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate typically involves the reaction of benzyl carbamate with a naphthalene derivative. One common method is the condensation of benzyl carbamate with a naphthalene derivative under acidic conditions. The reaction is usually carried out in polar protic or aprotic solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd-C) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Benzyl (7-cyano-3-carboxynaphthalen-1-yl)carbamate.
Reduction: Benzyl (7-amino-3-formylnaphthalen-1-yl)carbamate.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The cyano and formyl groups can participate in various biochemical reactions, influencing the compound’s activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl carbamate: A simpler analog without the naphthalene ring.
Naphthyl carbamate: Lacks the benzyl group but contains the naphthalene ring.
Benzyl (7-cyano-3-hydroxynaphthalen-1-yl)carbamate: Similar structure but with a hydroxyl group instead of a formyl group.
Uniqueness
Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate is unique due to the presence of both cyano and formyl groups on the naphthalene ring, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
823236-23-3 |
|---|---|
Molekularformel |
C20H14N2O3 |
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
benzyl N-(7-cyano-3-formylnaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C20H14N2O3/c21-11-15-6-7-17-8-16(12-23)10-19(18(17)9-15)22-20(24)25-13-14-4-2-1-3-5-14/h1-10,12H,13H2,(H,22,24) |
InChI-Schlüssel |
BOLAHROZDCXYNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C3C=C(C=CC3=CC(=C2)C=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


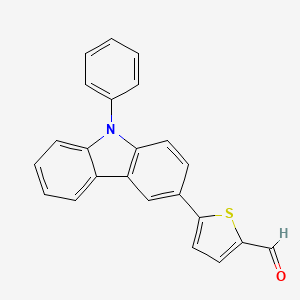
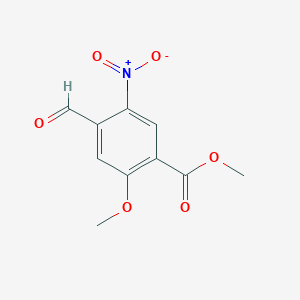
![(3aR,7aR)-1,3-Dimesityl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate](/img/structure/B13914027.png)
![Thiazolo[3,2-b][1,2,4]triazole](/img/structure/B13914032.png)
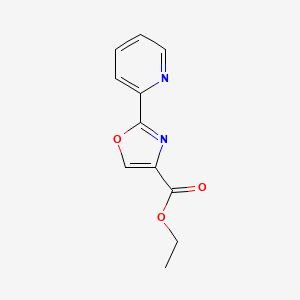
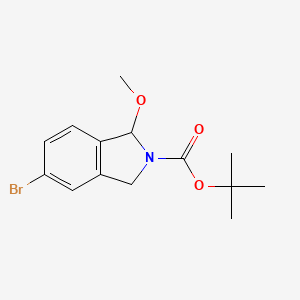
![2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone](/img/structure/B13914048.png)
